5,7-Difluoro-2(3H)-benzothiazolone CAS 898747-61-0 properties
5,7-Difluoro-2(3H)-benzothiazolone CAS 898747-61-0 properties
Topic: 5,7-Difluoro-2(3H)-benzothiazolone (CAS 898747-61-0) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Leveraging Fluorinated Scaffolds for Enhanced Metabolic Stability and Ligand Efficiency
Executive Summary
5,7-Difluoro-2(3H)-benzothiazolone (CAS 898747-61-0) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Belonging to the benzothiazolone class—often termed a "privileged structure" due to its inherent affinity for diverse biological targets—this specific difluorinated analog offers unique advantages in Fragment-Based Drug Discovery (FBDD) .
The strategic placement of fluorine atoms at the C5 and C7 positions serves a dual purpose: it blocks primary sites of metabolic oxidation (CYP450-mediated hydroxylation) and modulates the electronic environment of the lactam core, influencing hydrogen bond donor (HBD) acidity. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility as a bioisostere in drug design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound exists in a tautomeric equilibrium between the lactam (2(3H)-one) and lactim (2-ol) forms, with the lactam form predominating in neutral solution and solid state.
Table 1: Core Technical Specifications
| Property | Data | Notes |
| IUPAC Name | 5,7-Difluoro-3H-1,3-benzothiazol-2-one | Alternate: 5,7-Difluoro-2-hydroxybenzothiazole |
| CAS Registry | 898747-61-0 | |
| Molecular Formula | C₇H₃F₂NOS | |
| Molecular Weight | 187.17 g/mol | |
| Physical State | Off-white to pale yellow solid | Crystalline powder |
| Predicted LogP | ~2.3 - 2.5 | Lipophilic, suitable for CNS penetration |
| H-Bond Donors | 1 (NH) | Modulated by electron-withdrawing F atoms |
| H-Bond Acceptors | 2 (C=O, F) | Fluorine acts as a weak acceptor |
| pKa (Calculated) | ~8.5 (NH) | More acidic than non-fluorinated analog (pKa ~10.[1]5) due to inductive effects |
Synthetic Methodologies
For research-scale production, the synthesis prioritizes regioselectivity to ensure the fluorine atoms are correctly positioned at C5 and C7. The most robust route proceeds via the 3,5-Difluoroaniline precursor.
A. The Modified Hugerschhoff-Hydrolysis Route
This pathway utilizes the electrophilic thiocyanation of anilines, followed by cyclization and hydrolysis.
-
Thiocyanation: 3,5-Difluoroaniline is reacted with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid. The amino group directs the thiocyanate group to the ortho position (C2), forming 2-amino-5,7-difluorobenzothiazole .
-
Hydrolysis (Deamination): The 2-amino intermediate is converted to the 2-one via diazotization (NaNO₂/H₂SO₄) followed by hydrolytic decomposition, or by direct acid hydrolysis under forcing conditions.
B. The Carbonyl Insertion Route (High Purity)
This method is preferred for generating high-purity library standards as it avoids the formation of diazonium byproducts.
-
Thiol Formation: 3,5-Difluoroaniline is converted to 2-amino-4,6-difluorobenzenethiol via a Newman-Kwart rearrangement or direct chlorosulfonation/reduction.
-
Cyclization: The aminothiophenol reacts with a carbonyl source such as 1,1'-Carbonyldiimidazole (CDI) or Triphosgene in THF to close the ring.
Visualization of Synthetic Workflow
Caption: Figure 1. Regioselective synthesis via Carbonyl Insertion, ensuring correct 5,7-substitution pattern.
Medicinal Chemistry Applications
The 5,7-difluoro-2(3H)-benzothiazolone scaffold is not merely a passive structural element; it is a "bioactive warhead" designed to address specific failure modes in drug development.
A. Metabolic Stability (The Fluorine Effect)
In the non-fluorinated benzothiazolone scaffold, the C5 and C6 positions are electron-rich and prone to oxidation by Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4), leading to rapid clearance.
-
Mechanism: The C-F bond is metabolically inert. Substituting C5 and C7 with fluorine sterically and electronically blocks these "soft spots," significantly extending the half-life (
) of the molecule in microsomal stability assays. -
Strategic Value: This modification is critical when the benzothiazolone is used as a bioisostere for the oxazolidinone ring in antibacterial agents or as a core for aldose reductase inhibitors.
B. Electronic Modulation of the Pharmacophore
The acidity of the lactam NH is a key parameter for binding affinity.
-
Inductive Effect: The highly electronegative fluorine atoms at C5 and C7 exert a strong electron-withdrawing inductive effect (-I) through the
-framework. -
Result: This lowers the pKa of the N-H proton, making it a stronger Hydrogen Bond Donor (HBD). This can enhance potency against targets requiring a strong H-bond in the active site (e.g., the serine residue in certain protease active sites).
C. Bioisosteric Relationships
This scaffold is frequently employed as a bioisostere for:
-
Oxazolidinones: (e.g., Linezolid analogs). The benzothiazolone core offers a more rigid, lipophilic alternative that may evade existing resistance mechanisms.
-
Coumarins: In inhibitors of gyrase B or Hsp90.
Visualization of SAR Logic
Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the 5,7-difluoro substitution pattern.
Experimental Protocols
Protocol A: Synthesis via CDI Cyclization (Self-Validating)
Note: This protocol assumes the availability of 2-amino-4,6-difluorobenzenethiol.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 2-amino-4,6-difluorobenzenethiol (1.0 eq, 5 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL).
-
Addition: Cool to 0°C. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 6 mmol) portion-wise over 10 minutes. Validation: Observe gas evolution (CO₂).
-
Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The thiol spot should disappear, replaced by a more polar spot (the benzothiazolone).
-
Workup: Quench with 1N HCl (10 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water to yield off-white needles.
Protocol B: Handling & Safety
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13636287 (Related Benzothiazolone Scaffolds). Available at: [Link]
-
MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (Discusses the SAR of fluorinated benzothiazoles). Available at: [Link]
-
Reagent Database. 5,7-Difluoro-2(3H)-benzothiazolone CAS 898747-61-0 Data. Available at: [Link]
